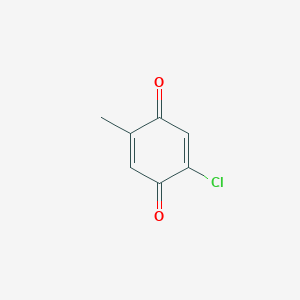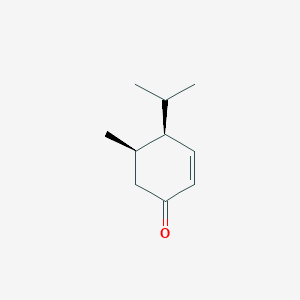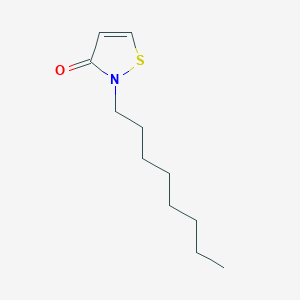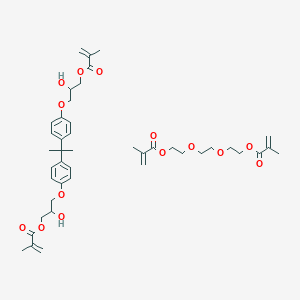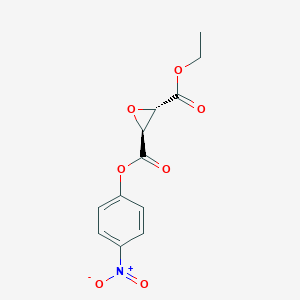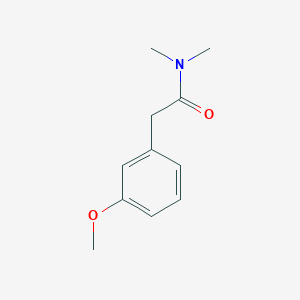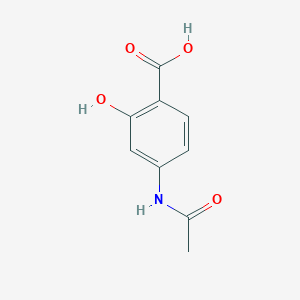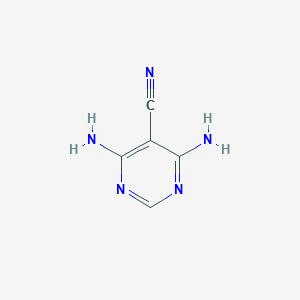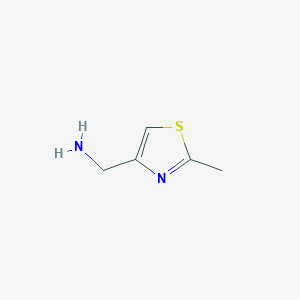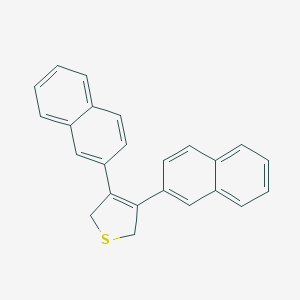
3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene (DNT) is a heterocyclic compound that has been widely used in scientific research due to its unique chemical structure and properties. DNT is a thiophene derivative that contains two naphthalene rings, which makes it an important building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene is not well understood. However, it has been reported to exhibit strong electron-donating properties due to the presence of two naphthalene rings and a thiophene ring. This property makes it an attractive building block for the synthesis of conjugated polymers and other materials.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene. However, it has been reported to be non-toxic and non-carcinogenic, making it an attractive candidate for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene has several advantages for use in lab experiments. It is readily available, easy to handle, and has a high purity and yield. However, its limited solubility in common solvents can make it challenging to work with in some applications.
Orientations Futures
There are several future directions for the use of 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene in scientific research. One potential application is in the development of new materials for use in optoelectronics and photovoltaics. Another potential application is in the development of new drugs and therapies for various diseases. Additionally, further research is needed to fully understand the mechanism of action and potential applications of 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene in various fields.
Conclusion:
In conclusion, 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene is a heterocyclic compound that has been widely used in scientific research due to its unique chemical structure and properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene in various fields.
Méthodes De Synthèse
The synthesis of 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene involves the reaction of 2,5-dihydrothiophene with 2-naphthyllithium, followed by the reaction of the resulting intermediate with 2-bromonaphthalene. This method has been reported to yield 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene in high purity and yield.
Applications De Recherche Scientifique
3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene has been extensively used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of conjugated polymers, organic semiconductors, and other materials that have potential applications in optoelectronics, photovoltaics, and other fields.
Propriétés
Numéro CAS |
100989-95-5 |
|---|---|
Nom du produit |
3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene |
Formule moléculaire |
C24H18S |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
3,4-dinaphthalen-2-yl-2,5-dihydrothiophene |
InChI |
InChI=1S/C24H18S/c1-3-7-19-13-21(11-9-17(19)5-1)23-15-25-16-24(23)22-12-10-18-6-2-4-8-20(18)14-22/h1-14H,15-16H2 |
Clé InChI |
OMKMBDQHQIXBSK-UHFFFAOYSA-N |
SMILES |
C1C(=C(CS1)C2=CC3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4 |
SMILES canonique |
C1C(=C(CS1)C2=CC3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)
